N-(4-acetylphenyl)-N'-(4-fluoro-3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as acetyl, fluoro, and nitro groups in the molecule suggests potential reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-fluoro-3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as crystallization and distillation ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: N-(4-acetylphenyl)-N’-(4-fluoro-3-aminophenyl)urea
Substitution: Various substituted urea derivatives depending on the nucleophile used
Hydrolysis: 4-acetylphenylamine and 4-fluoro-3-nitroaniline
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a precursor for the synthesis of herbicides or pesticides.
Materials Science: As a building block for the design of novel polymers or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N’-(4-chloro-3-nitrophenyl)urea
- N-(4-acetylphenyl)-N’-(4-bromo-3-nitrophenyl)urea
- N-(4-acetylphenyl)-N’-(4-methyl-3-nitrophenyl)urea
Uniqueness
N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4/c1-9(20)10-2-4-11(5-3-10)17-15(21)18-12-6-7-13(16)14(8-12)19(22)23/h2-8H,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRIWIRTVBEZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.